(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE
Description
The compound, hereafter referred to by its systematic IUPAC name, is a synthetic small molecule featuring a propenamide backbone with distinct substituents:
- N~1~-substituent: A 2-chloro-5-(trifluoromethyl)phenyl group, which introduces steric bulk and electron-withdrawing properties.
- C3-substituent: A 4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl group, combining lipophilic (fluorobenzyl) and polar (methoxy) moieties.
The (E)-configuration of the double bond in the propenamide core is critical for spatial orientation, influencing target binding and stability.
Properties
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF4N2O3/c1-34-23-11-16(4-9-22(23)35-14-15-2-6-19(27)7-3-15)10-17(13-31)24(33)32-21-12-18(25(28,29)30)5-8-20(21)26/h2-12H,14H2,1H3,(H,32,33)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTQUBUKIGYADW-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration and Reduction
2-Chloro-5-(trifluoromethyl)aniline is synthesized via nitration of 3-chlorobenzotrifluoride followed by reduction (Table 1):
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C, 4 h | 78% | |
| Reduction | H₂, Pd/C, ethanol, 50°C, 12 h | 85% |
The nitro intermediate is reduced catalytically to the amine.
Preparation of the Acryloyl Backbone
Knoevenagel Condensation
The α,β-unsaturated cyanoester is formed via condensation of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde with cyanoacetate (Figure 2):
$$
\text{ArCHO} + \text{NCCH}_2\text{COOR} \xrightarrow{\text{piperidine, EtOH}} \text{ArCH=C(CN)COOR}
$$
Optimization :
Hydrolysis to Acrylic Acid
The ester is hydrolyzed under basic conditions:
$$
\text{ArCH=C(CN)COOR} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{ArCH=C(CN)COOH}
$$
Conditions :
Formation of Acryloyl Chloride
The acid is activated using thionyl chloride:
$$
\text{ArCH=C(CN)COOH} \xrightarrow{\text{SOCl₂, DMAC, −15°C}} \text{ArCH=C(CN)COCl}
$$
Safety Note : Exothermic reaction; temperature control critical.
Etherification of the Phenyl Ring
Synthesis of 4-[(4-Fluorobenzyl)Oxy]-3-Methoxybenzaldehyde
The substituents are introduced sequentially (Table 2):
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C, 8 h | 92% | |
| Benzylation | 4-Fluorobenzyl bromide, K₂CO₃, DMF, 60°C | 75% |
Mechanism : Nucleophilic aromatic substitution facilitated by electron-donating methoxy group.
Amide Coupling
Schotten-Baumann Reaction
The acryloyl chloride reacts with 2-chloro-5-(trifluoromethyl)aniline under basic conditions:
$$
\text{ArCH=C(CN)COCl} + \text{Ar'NH}_2 \xrightarrow{\text{NaOH, H₂O/CH₂Cl₂}} \text{ArCH=C(CN)CONHAr'}
$$
Conditions :
Stereochemical Control
The E-isomer is favored due to steric hindrance during the condensation step. Purification via recrystallization (hexane/EtOAc) enriches stereopurity (>98% E).
Alternative Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura approach constructs the biaryl system (Figure 3):
$$
\text{ArB(OH)}_2 + \text{Ar'Br} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Ar-Ar'}
$$
Conditions :
Chemical Reactions Analysis
(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into simpler molecules.
Scientific Research Applications
(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways and molecular targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and chemical products with unique properties.
Mechanism of Action
The mechanism of action of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The compound’s structural analogs can be categorized based on shared substituents or core modifications:
Table 1: Key Structural Analogs and Functional Comparisons
Key Observations:
- Trifluoromethyl and Halogenated Groups : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound is shared with analogs in and . These groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Fluorobenzyloxy vs. Chlorobenzyloxy : Replacing the 4-fluorobenzyloxy group (target compound) with 4-chlorobenzyloxy () may alter solubility and target selectivity. Chloro-substituents often increase lipophilicity but may reduce bioavailability .
- Core Modifications : Switching from a propenamide (target) to pyrazole-carbohydrazide () or cyclopentanecarboxamide () cores impacts conformational flexibility and hydrogen-bonding capacity, which are critical for target engagement .
Bioactivity and Target Profiling
highlights that structurally similar compounds cluster by bioactivity profiles and protein targets. For example:
- Compounds with trifluoromethylphenyl groups (e.g., target compound, ) are associated with kinase inhibition due to interactions with ATP-binding pockets .
- Chlorobenzyloxy analogs () show cytotoxic profiles, likely via DNA damage mechanisms, as seen in alkylating agents .
- Cyclopentane-carboxamide derivatives () may target G-protein-coupled receptors (GPCRs) due to their rigid, hydrophobic cores .
Physicochemical and Pharmacokinetic Properties
Using the "lumping strategy" (), compounds with similar structures (e.g., trifluoromethyl, halogenated benzyl groups) can be grouped to predict properties:
Table 2: Predicted Properties of the Target Compound vs. Analogs
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| LogP | ~3.8 (high) | ~4.2 | ~4.5 |
| Solubility (µg/mL) | ~15 (low) | ~8 | ~5 |
| Plasma Protein Binding (%) | >90 | >95 | >90 |
Biological Activity
The compound (E)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-propenamide is a synthetic organic molecule with significant potential in pharmacology due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A cyano group that may contribute to its reactivity and binding properties.
- A methoxy phenyl moiety , which is often associated with increased bioactivity in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The trifluoromethyl group is known to enhance binding affinity, while the cyano and methoxy groups may modulate the compound's interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown activity against various bacterial strains, including antibiotic-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) for such compounds often fall within the range of 12.9 µM to 25.9 µM against Staphylococcus species .
Anti-inflammatory Potential
The compound's anti-inflammatory effects have been explored through its ability to inhibit the NF-κB pathway, a crucial regulator of inflammation. Studies have demonstrated that certain derivatives can attenuate lipopolysaccharide-induced NF-κB activation, suggesting potential therapeutic applications in inflammatory diseases .
Cytotoxicity and Cell Viability
In vitro studies assessing cell viability have shown that while many related compounds exhibit low cytotoxicity at concentrations up to 20 µM, specific substitutions on the phenyl ring can significantly alter this profile. For example, disubstitution with lipophilic and electron-withdrawing groups has been linked to increased cytotoxic effects .
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy Study : A study evaluated several compounds similar to (E)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-propenamide against various bacterial strains. Results indicated significant activity against both gram-positive and gram-negative bacteria, highlighting the importance of the trifluoromethyl group in enhancing antimicrobial properties .
- Inflammation Model : In a model of inflammation induced by lipopolysaccharides, derivatives were tested for their ability to inhibit NF-κB activation. Some compounds exhibited a notable reduction in NF-κB activity, suggesting potential for treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
